Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate
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Overview
Description
Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate typically involves the chloromethylation of 5-methylisoxazole-3-carboxylate. One common method includes the reaction of 5-methylisoxazole-3-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions are usually mild, and the process is efficient, yielding the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve mild bases or acids to facilitate the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This modification can alter the function of these biomolecules, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active isoxazole moiety, which can interact with specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(bromomethyl)-5-methylisoxazole-3-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group. The bromomethyl group is more reactive in substitution reactions.
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate: Contains a hydroxymethyl group, which is less reactive but can form hydrogen bonds, affecting its biological activity.
Ethyl 4-(methyl)-5-methylisoxazole-3-carboxylate: Lacks the chloromethyl group, making it less reactive in alkylation reactions but potentially more stable.
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-6(4-9)5(2)13-10-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIDXFUCLVBTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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